2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid
Overview
Description
. This compound is characterized by the presence of a disulfide bond between cysteine and homocysteine, which plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid typically involves the formation of a disulfide bond between cysteine and homocysteine. This can be achieved through oxidative coupling reactions using oxidizing agents such as hydrogen peroxide or iodine under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale oxidative coupling reactions, ensuring high purity and yield through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various acylating or alkylating agents under mild to moderate conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free thiol groups (cysteine and homocysteine).
Substitution: Derivatives with modified amino or carboxyl groups.
Scientific Research Applications
2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its role in redox biology and cellular signaling.
Medicine: Explored for its potential in understanding diseases related to disulfide bond dysregulation, such as neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a role in protein folding, stability, and function. The compound can interact with various molecular targets, including enzymes and signaling proteins, influencing cellular pathways related to oxidative stress and redox regulation .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A sulfur-containing amino acid with a free thiol group.
Homocysteine: A sulfur-containing amino acid similar to cysteine but with an additional methylene group.
Glutathione: A tripeptide containing a cysteine residue, known for its role in cellular redox balance.
Uniqueness
2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid is unique due to its mixed disulfide bond between cysteine and homocysteine. This structural feature allows it to participate in specific biochemical processes that are distinct from those involving free cysteine or homocysteine .
Properties
IUPAC Name |
2-amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-2-14-15-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSLBHSMIKTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964450 | |
Record name | 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4985-47-1 | |
Record name | 2-Amino-4-[(2-amino-2-carboxyethyl)dithio]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4985-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteinylhomocysteine mixed disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-[(2-amino-2-carboxyethyl)disulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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